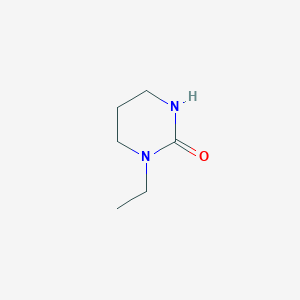
1-ethyltetrahydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-ethyltetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the condensation of ethylamine with a suitable carbonyl compound, followed by cyclization. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-ethyltetrahydropyrimidin-2(1H)-one often involves large-scale batch or continuous processes. These methods utilize advanced reactors and separation techniques to optimize the synthesis and purification of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production.
化学反応の分析
Types of Reactions: 1-ethyltetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrahydropyrimidinones.
科学的研究の応用
1-ethyltetrahydro-2(1H)-pyrimidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
生物活性
1-Ethyltetrahydro-2(1H)-pyrimidinone is a compound belonging to the pyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidinones are known for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Biological Activity Overview
Research indicates that pyrimidinone derivatives exhibit a range of biological activities. The specific activities of this compound include:
- Antitumor Activity : Studies have shown that certain pyrimidinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Pyrimidinones are recognized for their antibacterial and antifungal activities. Research into this compound's antimicrobial efficacy is ongoing, with preliminary results suggesting potential effectiveness against specific pathogens.
- Anti-inflammatory Effects : Some pyrimidinones have been linked to reduced inflammation in preclinical models. The anti-inflammatory potential of this compound warrants further investigation.
Antitumor Activity
A study investigating the antiproliferative effects of pyrimidinone derivatives found that certain compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds displayed IC50 values below 10 μM. Although specific data for this compound is limited, its structural similarities suggest potential activity.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 3.91 | Tubulin polymerization inhibition |
| B | HCT-116 | 0.53 | Apoptosis induction |
| C | A549 | 6.05 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
Another study focused on the synthesis of new pyrimidinone derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are scarce, related compounds have shown minimum inhibitory concentrations (MIC) in the range of 5–20 μg/mL against various bacterial strains.
Anti-inflammatory Studies
Research into pyrimidinones has also highlighted their potential in reducing inflammatory markers in vitro. For example, derivatives were shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating a possible anti-inflammatory mechanism.
特性
IUPAC Name |
1-ethyl-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPZYVXETVRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














